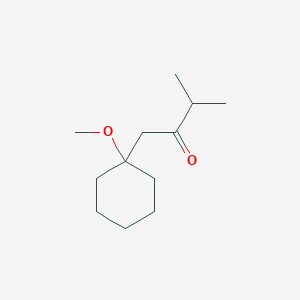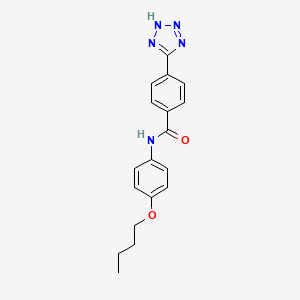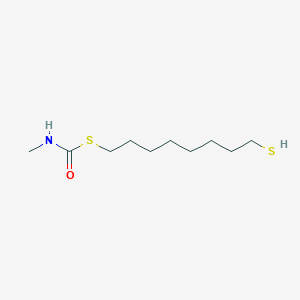![molecular formula C11H19N B12521913 1-Azaspiro[bicyclo[4.2.0]octane-2,1'-cyclopentane] CAS No. 779340-14-6](/img/structure/B12521913.png)
1-Azaspiro[bicyclo[4.2.0]octane-2,1'-cyclopentane]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Azaspiro[bicyclo[4.2.0]octane-2,1’-cyclopentane] is a complex organic compound characterized by its unique spirocyclic structure. This compound features a bicyclic framework fused with a cyclopentane ring, incorporating a nitrogen atom within its structure. Such spirocyclic compounds are of significant interest in medicinal chemistry due to their potential biological activities and structural novelty.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Azaspiro[bicyclo[4.2.0]octane-2,1’-cyclopentane] typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable bicyclic amine, the cyclopentane ring can be introduced through a series of reactions involving cyclization agents and catalysts.
Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the laboratory-scale synthesis for industrial application. This includes scaling up the reaction conditions, ensuring the availability of high-purity starting materials, and employing efficient purification techniques to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Azaspiro[bicyclo[4.2.0]octane-2,1’-cyclopentane] can undergo various chemical reactions, including:
Oxidation: The nitrogen atom in the spirocyclic structure can be oxidized using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to modify the nitrogen-containing ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles like halides, amines, or alcohols under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives.
Applications De Recherche Scientifique
1-Azaspiro[bicyclo[4.2.0]octane-2,1’-cyclopentane] has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Researchers explore its potential as a pharmacophore in drug design, aiming to develop new medications with improved efficacy and safety profiles.
Industry: Its structural properties may be utilized in the development of novel materials or as intermediates in chemical manufacturing processes.
Mécanisme D'action
The mechanism by which 1-Azaspiro[bicyclo[4.2.0]octane-2,1’-cyclopentane] exerts its effects involves interactions with specific molecular targets. The nitrogen atom within the spirocyclic structure can form hydrogen bonds or coordinate with metal ions, influencing biological pathways. These interactions can modulate enzyme activity, receptor binding, or other cellular processes, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
- 4-Azaspiro[bicyclo[2.2.2]octane-2,2′-oxirane]
- 2-Azabicyclo[3.2.1]octane
Comparison: 1-Azaspiro[bicyclo[4.2.0]octane-2,1’-cyclopentane] stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, stability, and potential applications. For instance, while 4-Azaspiro[bicyclo[2.2.2]octane-2,2′-oxirane] and 2-Azabicyclo[3.2.1]octane share some structural similarities, their specific ring systems and functional groups lead to variations in their chemical behavior and biological activities.
Propriétés
Numéro CAS |
779340-14-6 |
|---|---|
Formule moléculaire |
C11H19N |
Poids moléculaire |
165.27 g/mol |
Nom IUPAC |
spiro[1-azabicyclo[4.2.0]octane-2,1'-cyclopentane] |
InChI |
InChI=1S/C11H19N/c1-2-7-11(6-1)8-3-4-10-5-9-12(10)11/h10H,1-9H2 |
Clé InChI |
CMNYDDSLIZXSHT-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(C1)CCCC3N2CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


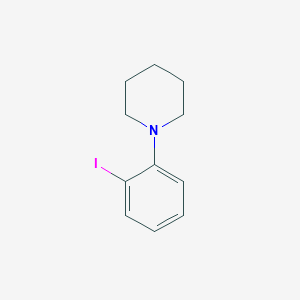
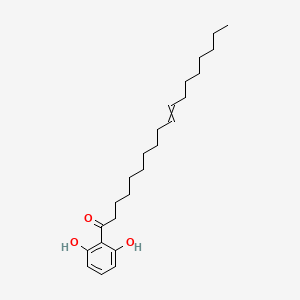
![3-{[2,5-Bis(4-aminoanilino)phenyl]sulfanyl}propanoic acid](/img/structure/B12521839.png)
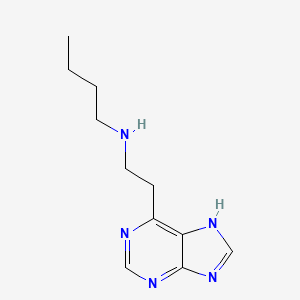
![1,2,3-Trifluoro-5-{[2-fluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzene](/img/structure/B12521851.png)
![3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methylidene-1,3-oxazolidin-2-one](/img/structure/B12521855.png)
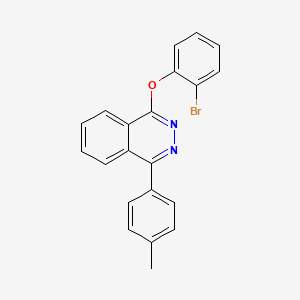
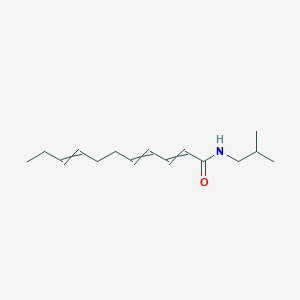
![9-Oxa-3,4-diazabicyclo[6.1.0]nonane](/img/structure/B12521873.png)
![Pyrazinamine, 5-(2-naphthalenyl)-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B12521881.png)
![1-[(tert-Butoxyacetyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12521886.png)
